

# 3-(4-Methoxyphenoxy)propanoic acid chemical properties and structure

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## Compound of Interest

Compound Name: 3-(4-Methoxyphenoxy)propanoic acid

Cat. No.: B1296055

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## An In-depth Technical Guide on 3-(4-Methoxyphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **3-(4-Methoxyphenoxy)propanoic acid**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed information on this compound.

## Chemical Structure and Identifiers

**3-(4-Methoxyphenoxy)propanoic acid** is an organic compound characterized by a methoxyphenoxy group attached to a propanoic acid backbone. The ether linkage is at the third position of the propanoic acid chain, and the methoxy group is in the para position (position 4) of the phenyl ring.

Identifier	Value
IUPAC Name	3-(4-Methoxyphenoxy)propanoic acid
CAS Number	20811-60-3[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>4</sub> [2][3]
Molecular Weight	196.20 g/mol [3]
SMILES	C(O)(=O)CCOC1=CC=C(OC)C=C1[3]
InChI Key	SGTCAUQLJIKBMM-UHFFFAOYSA-N[3]

## Physicochemical Properties

The physical and chemical properties of **3-(4-Methoxyphenoxy)propanoic acid** are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value
Appearance	White to off-white solid[1][3]
Melting Point	110.5 °C[2][3]
Boiling Point	321.7 ± 17.0 °C (Predicted)[2][3]
Density	1.188 ± 0.06 g/cm <sup>3</sup> (Predicted)[2][3]
pKa	4.14 ± 0.10 (Predicted)[2][3]
LogP	1.54870[2]
Vapor Pressure	0.000121 mmHg at 25°C[2]
Flash Point	125.6 °C[2]
Storage Temperature	Room Temperature, Sealed in dry conditions[2][3]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of the compound.

- $^1\text{H}$  NMR (450 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum shows characteristic signals at  $\delta=2.78$  (triplet, 2H,  $\text{CH}_2\text{COOH}$ ),  $\delta=3.70$  (singlet, 3H,  $\text{OCH}_3$ ),  $\delta=4.18$  (triplet, 2H,  $\text{OCH}_2$ ), and  $\delta=6.78$  (multiplet, 4H, Ar-H).<sup>[1]</sup>
- $^{13}\text{C}$  NMR (112.5 MHz,  $\text{CDCl}_3$ ): The carbon NMR spectrum displays peaks at  $\delta=34.703$  ( $\text{CH}_2\text{COOH}$ ),  $\delta=55.925$  ( $\text{OCH}_3$ ),  $\delta=64.088$  ( $\text{OCH}_2$ ),  $\delta=114.855$  ( $\text{CH}_3\text{OCCH}$ ),  $\delta=115.984$  ( $\text{CH}_2\text{OCCH}$ ),  $\delta=152.723$  ( $\text{CH}_3\text{OC}$ ),  $\delta=154.302$  ( $\text{CH}_2\text{OC}$ ), and  $\delta=177.386$  ( $\text{COOH}$ ).<sup>[1]</sup>
- Infrared (IR) Spectroscopy: While a specific spectrum for this exact compound is not available in the provided results, the structure contains key functional groups that would produce characteristic IR absorptions. The carboxylic acid O-H stretching would result in a very broad band from 2500 to 3300  $\text{cm}^{-1}$ . The C=O stretching of the carbonyl group would appear as a strong, sharp peak between 1700 and 1725  $\text{cm}^{-1}$ .<sup>[4]</sup>

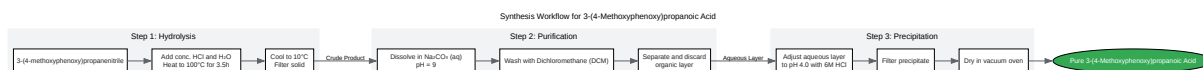
## Experimental Protocols

A detailed experimental protocol for the synthesis of **3-(4-Methoxyphenoxy)propanoic acid** from 3-(4-methoxyphenoxy)propanenitrile has been documented.<sup>[1]</sup>

### Synthesis of 3-(4-Methoxyphenoxy)propanoic Acid

- Hydrolysis: 945 g (5.34 mol) of 3-(4-methoxyphenoxy)propanenitrile is placed in a 22 L round-bottomed flask equipped with an overhead stirrer. Under a nitrogen atmosphere, 4 L of concentrated hydrochloric acid is added to the stirred solid, followed by the slow addition of 2 L of water. The reaction mixture is heated to 100 °C and maintained for 3.5 hours. The completion of the reaction is monitored by high-performance liquid chromatography (HPLC).
- Isolation of Crude Product: After the reaction is complete, the mixture is cooled to 10 °C by adding ice. The precipitated solid is filtered and dried to yield the crude product.
- Purification: The crude product is dissolved in 5 L of a 6 wt% aqueous sodium carbonate solution, resulting in a pH of 9. The solution is then washed by adding 2 L of dichloromethane (DCM) and stirring thoroughly. The organic layer is separated and discarded.

- Precipitation and Final Product Collection: The aqueous layer is returned to a 22 L flask, and the pH is carefully adjusted to 4.0 by the slow addition of 6 M hydrochloric acid. The resulting precipitate is filtered and dried in a vacuum oven to yield pure **3-(4-methoxyphenoxy)propanoic acid** as a white solid.[1]



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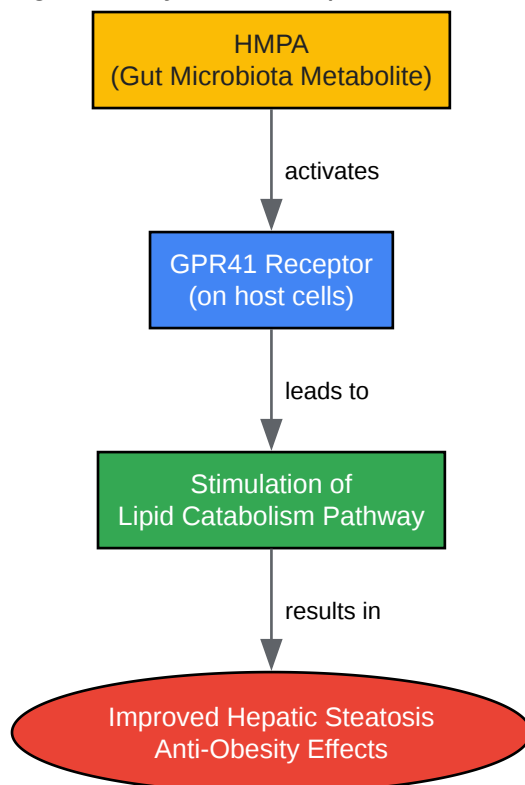
Caption: Synthesis workflow from the nitrile precursor.

## Biological Activity of a Structurally Related Compound

While direct signaling pathway information for **3-(4-Methoxyphenoxy)propanoic acid** was not found, extensive research is available for the structurally similar compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid. HMPA is a metabolite produced by gut microbiota from dietary polyphenols.[5][6]

Studies have shown that HMPA can improve hepatic lipid metabolism by acting as an agonist for the G protein-coupled receptor 41 (GPR41).[5][7] The activation of GPR41 by HMPA is believed to play a role in its anti-obesity effects and its ability to ameliorate hepatic steatosis by stimulating the lipid catabolism pathway.[5] This interaction highlights a potential area of investigation for **3-(4-Methoxyphenoxy)propanoic acid**, given its structural similarity to HMPA.

## Signaling Pathway of HMPA (a related compound)

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Caption: HMPA signaling via the GPR41 receptor.

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